Product packaging for 4-Biphenylyl-d5 Glucuronide(Cat. No.:)

4-Biphenylyl-d5 Glucuronide

Cat. No.: B13866315
M. Wt: 347.4 g/mol
InChI Key: AXAKRSMEZNRXRC-GJEOQBSISA-N
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Description

The Role of Stable Isotope Labeled Xenobiotic Metabolites in Advanced Research Methodologies

Stable isotope-labeled compounds, particularly those incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), are instrumental in modern biomedical and toxicological research. acs.org These labeled molecules allow scientists to trace the metabolic fate of xenobiotics—compounds foreign to a biological system—with high precision. acs.orgnih.gov The use of stable isotopes in conjunction with powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy facilitates the rapid acquisition and clear interpretation of metabolic data. acs.org

One of the primary applications of stable isotope labeling is in absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to drug development and toxicology. acs.org By introducing a labeled version of a compound, researchers can easily distinguish the compound and its metabolites from endogenous molecules within a biological sample. nih.gov This methodology is crucial for delineating complex metabolic pathways and identifying the structures of various metabolites. acs.orgacs.org For instance, stable isotope-assisted metabolomics can be employed to comprehensively uncover the biotransformation products of a xenobiotic in cell cultures, providing insights that are essential for assessing toxicity and efficacy. nih.govchemrxiv.org The distinct mass-to-charge ratio of labeled compounds allows for their unambiguous identification, helping to differentiate them from isobaric interferences. nih.gov This approach significantly enhances the accuracy and reliability of metabolite quantification in complex biological matrices. veeprho.comveeprho.com

Overview of Glucuronidation as a Pivotal Phase II Biotransformation Pathway in Contemporary Chemical Biology

Biotransformation is the process by which the body chemically alters substances, a critical function for metabolizing nutrients and detoxifying foreign compounds. libretexts.org This process is typically divided into Phase I and Phase II reactions. nih.gov Phase I reactions modify a chemical's structure, often by adding a functional group, which makes the substance a suitable substrate for Phase II enzymes. libretexts.orgnih.gov

Glucuronidation is the most common and arguably the most important Phase II conjugation reaction. nih.govuomus.edu.iqacs.org This pathway attaches a glucuronic acid moiety to a xenobiotic or its Phase I metabolite. libretexts.orguomus.edu.iq The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues like the kidneys and intestines. nih.govhyphadiscovery.com The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the substrate, facilitating its excretion from the body, typically via urine or bile. uomus.edu.iqnih.gov This process is a major detoxification mechanism, converting a wide array of substances—including drugs, environmental toxins, and endogenous compounds like bilirubin—into inactive and easily eliminated forms. nih.govscispace.com While generally considered a detoxification step, some glucuronide conjugates, such as acyl glucuronides, can be chemically reactive. scispace.com

Rationale for Investigating 4-Biphenylyl-d5 Glucuronide as a Model Compound in Metabolic and Analytical Studies

This compound is the deuterated form of a Phase II metabolite of biphenyl (B1667301). Its investigation as a model compound is rooted in the convergence of stable isotope labeling and the study of glucuronidation pathways. The parent compound, biphenyl, undergoes metabolic processing, and its glucuronide conjugate is a key product of this biotransformation.

The primary rationale for using this compound in research is its function as an internal standard in analytical chemistry, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS). veeprho.comveeprho.com In quantitative analysis, an internal standard is a substance with properties similar to the analyte that is added in a known amount to samples. Because the deuterated (d5) version is chemically identical to the natural metabolite but has a higher mass, it can be distinguished by a mass spectrometer.

This allows for highly accurate quantification of the non-labeled 4-Biphenylyl Glucuronide in biological samples. veeprho.comveeprho.com Any variability during sample preparation or analysis will affect both the analyte and the internal standard equally, allowing for precise correction and reliable results. Therefore, this compound is an essential tool for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research focused on compounds with a biphenyl structure. veeprho.comveeprho.com The synthesis of such deuterated glucuronides is a critical step to provide these necessary analytical standards. researchgate.net

Data Tables

Table 1: Properties of 4-Hydroxy Biphenyl-D5

Property Value
IUPAC Name [1,1′-biphenyl]-4-ol-D5
Synonyms 4-Hydroxy Biphenyl-D5
CAS Number 1126389-67-0. veeprho.com

| Application | Internal standard for analytical and pharmacokinetic research. veeprho.com |

Table 2: Overview of Biotransformation Phases

Phase Description Key Reactions Outcome
Phase I Modifies the chemical structure by adding or exposing polar functional groups. nih.gov Oxidation, Reduction, Hydrolysis. libretexts.org Increases polarity; may activate or inactivate the compound. nih.gov

| Phase II | Conjugates the modified xenobiotic with an endogenous substance. libretexts.org | Glucuronidation , Sulfation, Acetylation, Methylation. nih.gov | Yields a large, polar, water-soluble, and typically inactive metabolite for excretion. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O6 B13866315 4-Biphenylyl-d5 Glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18O6

Molecular Weight

347.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-2-ethynoxy-6-[4-(2,3,4,5,6-pentadeuteriophenyl)phenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C19H18O6/c1-2-23-18-16(21)15(20)17(22)19(25-18)24-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-11,15-22H/t15-,16-,17+,18-,19+/m0/s1/i3D,4D,5D,6D,7D

InChI Key

AXAKRSMEZNRXRC-GJEOQBSISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)OC#C)O)O)O)[2H])[2H]

Canonical SMILES

C#COC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC=CC=C3)O)O)O

Origin of Product

United States

Synthetic and Biosynthetic Approaches to Deuterated Glucuronides in Research

Chemical Synthesis Strategies for the Generation of 4-Biphenylyl-d5 Glucuronide

The chemical synthesis of this compound involves a multi-step process that requires careful control over reaction conditions to ensure high purity and yield. The core of this process is the coupling of a deuterated aglycone, 4-hydroxybiphenyl-d5, with a protected glucuronic acid donor, followed by deprotection to yield the final product.

Regioselective and Stereoselective Glycosylation Methodologies for Deuterated Glucuronic Acid Incorporation

The formation of the glycosidic bond between the deuterated 4-hydroxybiphenyl and glucuronic acid is the most critical step in the synthesis. Regioselectivity ensures the glucuronic acid is attached to the correct hydroxyl group, while stereoselectivity is crucial for obtaining the correct anomeric configuration (typically the β-anomer), which is the form produced biologically.

One of the most established methods for this transformation is the Koenigs-Knorr reaction . tandfonline.comtandfonline.comwikipedia.org This reaction typically involves a glycosyl halide donor, such as a deuterated acetobromoglucuronate, reacting with the aglycone in the presence of a promoter, often a silver or mercury salt. wikipedia.orgnih.gov The presence of a participating group, like an acetyl group at the C2 position of the glucuronic acid moiety, provides anchimeric assistance, which directs the incoming aglycone to attack from the opposite face, resulting in the desired β-glycoside with high stereoselectivity. wikipedia.org

A more modern and often milder approach involves the use of glycosyl trichloroacetimidate (B1259523) donors. An improved methodology, successfully applied to the synthesis of a similar compound, 2-phenylphenol-d5-O-glucuronide, utilizes a key imidate intermediate. nih.govresearchgate.net This strategy can circumvent issues associated with the final deprotection steps that can be problematic under classical conditions, especially for sterically hindered phenols. nih.gov

The general steps for a chemical synthesis approach are outlined below:

Preparation of the Deuterated Aglycone: The starting material, 4-hydroxybiphenyl, is deuterated. This can be achieved through various methods, such as acid- or base-catalyzed H/D exchange reactions using a deuterium (B1214612) source like D₂O. researchgate.net

Preparation of the Glycosyl Donor: A suitable glucuronic acid derivative, often commercially available D-glucurono-6,3-lactone, is converted into a reactive glycosyl donor. This involves acetylation of the hydroxyl groups and conversion of the anomeric carbon to a good leaving group, such as a bromide (for Koenigs-Knorr) or a trichloroacetimidate.

Glycosylation: The deuterated aglycone (4-hydroxybiphenyl-d5) is reacted with the activated glucuronic acid donor.

Deprotection: The protecting groups (e.g., acetyl groups on the glucuronic acid and the methyl ester on the carboxylate) are removed to yield the final this compound. Mild conditions, such as a two-step saponification, can be employed to avoid unwanted side reactions. researchgate.net

Table 1: Representative Chemical Synthesis Route for this compound This table illustrates a potential synthesis pathway adapted from methodologies for similar compounds.

StepDescriptionKey ReagentsTypical YieldReference/Methodology
1Deuteration of 4-hydroxybiphenylD₂O, Acid or Base Catalyst, or Pd/C>95% Isotopic PurityH/D Exchange Reactions researchgate.netjst.go.jp
2Formation of Peracetylated Glucuronate Methyl EsterD-Glucurono-6,3-lactone, NaOMe, Ac₂O, PyridineGood to ExcellentStandard Carbohydrate Chemistry
3Formation of Glycosyl Donor (e.g., Imidate)Peracetylated Ester, DBU, CCl₃CNHighSchmidt Trichloroacetimidate Method nih.gov
4Glycosylation Reaction4-Hydroxybiphenyl-d5, Glycosyl Donor, TMSOTf~70-80%Schmidt Glycosidation researchgate.net
5Deprotection1. Zn(OAc)₂ in MeOH/DCM; 2. LiOH in THF/H₂OHighMild Saponification researchgate.net

Strategic Deuterium Placement and Synthetic Route Optimization for Isotopic Purity

The placement of deuterium atoms on the biphenyl (B1667301) scaffold is a key consideration. For use as an internal standard, the deuterium atoms must be in a position where they are not susceptible to exchange under biological or analytical conditions. Labeling the aromatic rings provides this stability. The synthesis of 4-hydroxybiphenyl-d5 can be achieved from precursors like phenyl-d5-boronic acid. researchgate.net The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allows for the efficient and specific formation of the biphenyl-d5 core.

Ensuring high isotopic purity is paramount. This is achieved by using highly enriched deuterium sources (e.g., D₂O with >99% D) and analytical verification at each step using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). tandfonline.com Optimization of the synthetic route involves selecting reactions with high yields and minimal side products, and purification techniques like column chromatography are employed to isolate the desired intermediates and the final product. researchgate.net

Enzymatic Biosynthesis and In Vitro Production Systems for Deuterated Glucuronides

Enzymatic methods offer a highly selective alternative to chemical synthesis for producing glucuronides, often yielding the correct β-anomer directly without the need for extensive protecting group chemistry. These systems utilize the same enzymes that perform these reactions in vivo.

Utilization of Recombinant UDP-Glucuronosyltransferases (UGTs) in Deuterated Metabolite Production

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. mdpi.com By using recombinant UGTs, specific isoforms known to metabolize the aglycone of interest can be used to produce the desired glucuronide.

For this compound, the aglycone is 4-hydroxybiphenyl (also known as 4-phenylphenol). Studies have shown that several human UGT isoforms can glucuronidate 4-phenylphenol, with UGT2A1 and UGT2A2 exhibiting notable activity. researchgate.netnih.govresearchgate.net UGT2A1, in particular, displays high affinity for this substrate. researchgate.net The production process involves incubating the deuterated aglycone (4-hydroxybiphenyl-d5) with a specific recombinant UGT isoform and the essential cofactor UDPGA in a suitable buffer system.

Table 2: Kinetic Parameters of 4-Phenylphenol Glucuronidation by Human Recombinant UGTs These data for the non-deuterated aglycone indicate which enzymes are suitable for the biosynthesis of the deuterated analog.

UGT IsoformKm (μM)Vmax (pmol/min/mg)Kinetic ModelReference
UGT2A1Site 1: 0.6 Site 2: 247Site 1: 190 Site 2: 1220Two-Site Kinetics nih.govresearchgate.net
UGT2A2156200Michaelis-Menten nih.govresearchgate.net

The use of recombinant enzymes expressed in systems like baculovirus-infected insect cells allows for the production of large quantities of a single, highly active UGT isoform, facilitating clean and efficient biotransformation. researchgate.net

Application of Liver Microsomal Systems for Biosynthetic Pathways of this compound

Liver microsomes are vesicles of endoplasmic reticulum fragments that contain a high concentration of drug-metabolizing enzymes, including a wide array of UGTs. nih.gov They represent a more complex, but physiologically relevant, in vitro system compared to single recombinant enzymes. Incubating 4-hydroxybiphenyl-d5 with liver microsomes from various species (e.g., human, rat, dog, or bovine) in the presence of UDPGA can produce this compound. nih.govjst.go.jpnih.gov

Research has demonstrated that liver microsomes from different species can effectively glucuronidate 4-hydroxybiphenyl. nih.govnih.gov For instance, a UGT isoform that glucuronidates 4-hydroxybiphenyl has been purified from bovine liver microsomes. nih.gov Interestingly, studies with dog liver microsomes have shown the formation of not only the monoglucuronide but also a diglucuronide metabolite, highlighting species differences in metabolism. jst.go.jpnih.gov Human liver microsomes typically convert 4-hydroxybiphenyl primarily to the monoglucuronide. nih.gov

To maximize activity, microsomal membranes are often permeabilized using detergents or pore-forming agents to ensure the cofactor UDPGA has access to the active site of the UGTs located in the lumen of the endoplasmic reticulum. The choice of species for the liver microsomes can be guided by which species' UGT profile most efficiently produces the desired metabolite.

Mechanistic Investigations of Glucuronidation Pathways Involving Biphenyl Derivatives

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Biphenyl (B1667301) Glucuronidation

The biotransformation of biphenyls is contingent on their initial hydroxylation by Cytochrome P450 (CYP) enzymes, followed by conjugation reactions. nih.govnih.gov UGTs are central to the clearance of the resulting hydroxylated biphenyls (OH-BPhs). The efficiency and profile of this conjugation are determined by the specific UGT isoforms involved, their kinetic properties, and substrate preferences.

The glucuronidation of phenolic compounds, including hydroxylated biphenyls, generally follows Michaelis-Menten kinetics. nih.govresearchgate.net This suggests that the reaction rate is dependent on substrate concentration and the specific catalytic properties of the UGT isoforms involved. Kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) define the affinity of the enzyme for the substrate and its maximum catalytic rate, respectively.

Studies with recombinant human UGT1A isoforms have revealed significant differences in their kinetic parameters for various phenolic substrates. While the C-terminal domains of UGT1A isoforms are identical, their Kₘ values for the cofactor UDPGA vary considerably, indicating that the variable N-terminal domain influences cofactor binding. psu.edu For instance, investigations into the glucuronidation of different phenolic substrates by UGT1A isoforms demonstrate a wide range of substrate specificities and catalytic efficiencies. researchgate.net

In the context of biphenyls, studies using rat liver microsomes have shown that 4-hydroxybiphenyl can inhibit the glucuronidation of other substrates, indicating it is a substrate for UGT enzymes. nih.gov The glucuronidation rates of various hydroxylated polychlorinated biphenyls (OH-PCBs) have been shown to fit the Michaelis-Menten equation, with kinetic values dependent on the specific structure of the OH-PCB. researchgate.net

Interactive Table: Kinetic Parameters of UGT1A Isoforms for Phenolic Substrates

This table presents the apparent Michaelis-Menten constant (Kₘ) and the maximal velocity (Vₘₐₓ) for the glucuronidation of various phenolic substrates by different UGT1A isoforms. The data illustrates the diverse substrate specificity and efficiency within the UGT1A subfamily.

UGT IsoformSubstrateApparent Kₘ (µM)Relative Vₘₐₓ
UGT1A11-Hydroxypyrene0.4100
UGT1A64-Nitrophenol120100
UGT1A9Entacapone2.5100
UGT1A84-Methylumbelliferone104100
UGT1A101-Hydroxypyrene0.8100
UGT1A7Scopoletin40100

The UGT1A and UGT2B subfamilies are the primary enzymes responsible for the glucuronidation of drugs and other xenobiotics. nih.govoup.comhyphadiscovery.com Research has identified specific isoforms within these subfamilies that are particularly active toward biphenyl derivatives.

In rats, UGT1A1, UGT1A6, and UGT2B1 have been identified as the key isoforms catalyzing the glucuronidation of a range of OH-PCBs. nih.gov The expression levels of these specific isoforms in different tissues directly correlate with the tissue's capacity for OH-PCB glucuronidation. nih.gov For example, the human oesophagus expresses UGTs capable of conjugating 2-hydroxybiphenyl. researchgate.net

Furthermore, human UGT1A4 and UGT1A9 are known to catalyze the N-glucuronidation of 4-aminobiphenyl, a major metabolic pathway for this carcinogenic aromatic amine. wikipedia.orgwikipedia.org Studies on hydroxylated propranolol, which has a related bicyclic aromatic structure, have implicated a wider range of UGTs, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2, highlighting the broad but overlapping specificities of these enzymes. mdpi.com The UGT2B subfamily, including isoforms like UGT2B7 and UGT2B15, also contributes significantly to the metabolism of various phenolic xenobiotics, including 4-hydroxybiphenyl. oup.comuniprot.org

Stereochemical Aspects and Regioselectivity in Glucuronidation of Hydroxylated Biphenyls

UGT enzymes often exhibit significant stereoselectivity and regioselectivity, meaning they preferentially conjugate specific stereoisomers or a particular functional group among several available sites on a molecule. nih.gov This selectivity is determined by the three-dimensional structure of the enzyme's substrate-binding pocket, which dictates how the substrate orients itself for the nucleophilic attack on UDPGA. nih.gov

For molecules with multiple hydroxyl groups, such as dihydroxylated biphenyls, regioselectivity determines which hydroxyl group is conjugated. The position of the hydroxyl group on the biphenyl ring is a critical factor. For instance, a hydroxyl group in an ortho-position relative to the biphenyl ring junction can create steric hindrance that impedes the conjugation reaction. researchgate.net Studies on other complex phenols show that glucuronidation can be highly specific; for example, in hydroxypropranolol, which has both an aromatic and an aliphatic hydroxyl group, conjugation preferentially occurs at the aromatic hydroxyl group under physiological conditions. mdpi.com The distinct pharmacological or toxicological properties of different regio-isomers, such as with morphine-3-glucuronide (B1234276) versus morphine-6-glucuronide, underscore the importance of understanding UGT regioselectivity. mdpi.comnih.gov

Deuterium (B1214612) Kinetic Isotope Effects on Glucuronidation Reaction Rates and Metabolic Flux

The introduction of deuterium, a stable heavy isotope of hydrogen, at a specific position in a molecule can alter its metabolic fate. unam.mx This is due to the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-protium (C-H) bond. unam.mx Consequently, if the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. nih.govnih.gov

In the case of 4-Biphenylyl-d5 Glucuronide, the five deuterium atoms are on one of the phenyl rings. The glucuronidation reaction itself—the transfer of glucuronic acid to a pre-existing hydroxyl group—does not involve the breaking of a C-H or C-D bond on the biphenyl ring. nih.gov However, the formation of the necessary hydroxylated biphenyl substrate is a phase I reaction, typically catalyzed by CYP enzymes, which often involves C-H bond cleavage as the rate-limiting step. nih.gov

Examination of Metabolic Switching Phenomena Induced by Deuteration in Biphenyl Derivatives

A significant consequence of the kinetic isotope effect is the phenomenon of "metabolic switching." nih.govgoogle.com When a primary site of metabolism is "blocked" or slowed by deuteration, metabolic enzymes may target other available sites on the molecule that are not deuterated. unito.itnih.gov This can lead to a shift in the metabolic profile, potentially forming different proportions of known metabolites or even generating novel metabolites. google.com

For a deuterated biphenyl derivative like 4-biphenylyl-d5, slowing the rate of hydroxylation on the deuterated phenyl ring could induce metabolic switching in several ways:

Intramolecular Switching: CYP enzymes may preferentially hydroxylate the non-deuterated phenyl ring, altering the regiochemistry of the resulting OH-biphenyl metabolite.

This redirection of metabolism can have significant downstream consequences. The new hydroxylated biphenyl regioisomers may be better or worse substrates for UGT enzymes, leading to altered rates of glucuronidation and clearance. As seen with doxophylline, such a deuterium-induced metabolic switch can be multidirectional and complex, fundamentally changing the metabolic landscape of the parent compound. unito.it

Comparative Analysis of Glucuronidation Mechanisms Across Diverse Biological Systems

The enzymes and pathways responsible for glucuronidation vary significantly across different species, tissues, and in vitro model systems. nih.govoup.com These differences are critical for extrapolating metabolic data from preclinical models to humans.

Interspecies Differences: Studies comparing the metabolism of OH-PCBs in rats and channel catfish have demonstrated that rates of glucuronidation can vary with the specific substitution pattern of the biphenyl and the species being studied. nih.gov Furthermore, significant differences in UGT subfamilies, such as the UGT2B family, exist between various carnivorous species, affecting their ability to metabolize certain compounds. oup.com

Inter-tissue Differences: Within a single organism, UGT expression and activity show marked tissue specificity. nih.gov In rats, glucuronidation activity towards OH-PCBs is strong in the liver but is also present to varying degrees in the brain, intestines, lungs, and kidneys, corresponding to the tissue-specific expression of UGT1A1, UGT1A6, and UGT2B1. nih.gov The brain, protected by the blood-brain barrier, generally exhibits much lower glucuronidation activity than the liver, though it is a potential site for the metabolism of certain pollutants like PCBs. nih.govfrontiersin.org

In Vitro vs. In Vivo Systems: Different in vitro models can yield different results. For example, comparisons between HepG2 and MCF7 cell lines show that they possess different capabilities for conjugation reactions. mdpi.com While liver microsomes are a standard tool, they only contain phase I and II enzymes from the endoplasmic reticulum and may not fully represent the complete metabolic capacity of an intact liver cell or a whole organism. nih.gov These comparative analyses are essential for building a comprehensive understanding of the glucuronidation of biphenyl derivatives.

Advanced Analytical Methodologies and Research Applications of 4 Biphenylyl D5 Glucuronide

Application as a Stable Isotope Internal Standard in Quantitative Bioanalytical Chemistry

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of high-precision quantitative mass spectrometry. A SIL internal standard is a version of the analyte where one or more atoms have been replaced by their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com Because it is chemically almost identical to the analyte, the SIL standard co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. acanthusresearch.comsigmaaldrich.com By adding a known amount of the SIL standard to a sample, any variations during sample preparation and analysis can be normalized, thereby dramatically improving the accuracy and reproducibility of the quantification. 4-Biphenylyl-d5 Glucuronide serves this exact purpose for the analysis of biphenyl (B1667301) glucuronide and related metabolites.

Mass Spectrometry (LC-MS/MS, GC-MS) Based Quantitation of Biphenyl Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying polar and thermally labile metabolites like glucuronides from complex biological matrices such as plasma and urine. restek.comdoi.org In these assays, this compound is the ideal internal standard for the quantitative determination of its non-labeled counterpart, 4-Biphenylyl Glucuronide, a significant metabolite of biphenyl.

The methodology involves extracting the metabolites from the biological sample, adding a precise amount of this compound, and then analyzing the extract by LC-MS/MS. The system is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. doi.org The mass difference of 5 Daltons (due to the five deuterium atoms) allows the mass spectrometer to distinguish between the analyte and the standard, while their chemical similarities ensure that the ratio of their signals remains constant despite analytical variability. This allows for precise quantification even at very low concentrations. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Biphenyl Glucuronide Analysis

Parameter Analyte (4-Biphenylyl Glucuronide) Internal Standard (this compound)
Chromatography Column Biphenyl or C18 Reversed-Phase Biphenyl or C18 Reversed-Phase
Ionization Mode Negative Electrospray (ESI-) Negative Electrospray (ESI-)
Precursor Ion (m/z) 347.1 352.1
Product Ion (m/z) - Quantifier 171.1 (Biphenyl-O-) 176.1 (Biphenyl-d5-O-)
Product Ion (m/z) - Qualifier 115.0 (Glucuronic acid fragment) 115.0 (Glucuronic acid fragment)

Note: The specific m/z values are theoretical and may vary slightly based on instrumentation and adduct formation.

Method Development and Validation for Enhanced Accuracy and Precision in Metabolic Profiling

For any quantitative bioanalytical method to be reliable, it must undergo rigorous validation. mdpi.com The use of this compound is integral to this process, ensuring that the method for metabolic profiling of biphenyl derivatives is accurate and precise. Validation typically assesses several key parameters as outlined by regulatory guidance. nih.gov

Linearity and Range : Calibration curves are prepared by plotting the ratio of the analyte peak area to the internal standard peak area against known concentrations of the analyte. The use of a SIL internal standard helps to ensure a linear response over a wide concentration range. spectroscopyonline.com

Accuracy and Precision : Accuracy (closeness to the true value) and precision (reproducibility) are tested by analyzing quality control (QC) samples at multiple concentration levels. The internal standard corrects for both systematic and random errors, leading to high accuracy and precision, with coefficients of variation (CVs) typically below 15%. nih.gov

Matrix Effect : The internal standard is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample (e.g., salts, lipids). Since the deuterated standard is affected similarly to the analyte, the ratio remains unaffected, ensuring accurate quantification. oup.com

Recovery : The efficiency of the extraction process can vary between samples. This compound is added before extraction to correct for any analyte loss during sample preparation.

Table 2: Example Method Validation Data for a Biphenyl Metabolite Assay

QC Level Nominal Conc. (ng/mL) Accuracy (%) Intra-day Precision (%CV) Inter-day Precision (%CV)
Low 5 98.7 4.5 6.2
Medium 50 101.2 3.1 4.8
High 500 99.4 2.5 3.9

This table presents hypothetical data to illustrate typical performance metrics achieved with a validated LC-MS/MS method using a stable isotope-labeled internal standard.

Tracing and Elucidation of Metabolic Pathways in Preclinical Models

Stable isotope-labeled compounds are powerful probes for tracing the fate of molecules in biological systems. springernature.comnih.gov By introducing a labeled compound, researchers can follow its transformation through various metabolic reactions, identify novel metabolites, and map out entire biochemical pathways. doi.orgscripps.edu

In Vitro Metabolic Stability and Metabolite Identification Using Deuterated Probes

In vitro metabolic stability assays, often using liver microsomes or hepatocytes, are a fundamental part of preclinical research. mdpi.com These assays predict how quickly a compound will be cleared from the body. Deuterated probes like this compound and its parent xenobiotic, Biphenyl-d5, are valuable in these studies. The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). juniperpublishers.com If this bond is broken during a metabolic reaction (a process often mediated by Cytochrome P450 enzymes), the reaction rate can be significantly slowed. This phenomenon is known as the deuterium Kinetic Isotope Effect (KIE). ansto.gov.au

By incubating both the deuterated and non-deuterated versions of a compound with liver microsomes and comparing their rates of disappearance, researchers can pinpoint the primary sites of metabolic attack. ansto.gov.auresearchgate.net A significant KIE suggests that the deuterated position is a key site of metabolism. This information is critical for identifying metabolites and for designing drug candidates with improved metabolic stability. juniperpublishers.com

Table 3: Hypothetical In Vitro Metabolic Stability Data

Compound Microsomal Half-Life (t½, min) Intrinsic Clearance (μL/min/mg protein)
Biphenyl (protio-form) 15 46.2
Biphenyl-d10 (deuterated) 45 15.4

This table illustrates how deuteration at metabolic "hotspots" can increase the half-life and reduce the clearance of a compound in a liver microsomal assay.

In Vivo Animal Model Studies for Biotransformation Pathway Analysis (Focus on Tracer Methodology)

To understand the full picture of a compound's fate, in vivo studies in animal models are essential. Tracer methodology, which involves administering a stable isotope-labeled compound, allows for the unambiguous tracking of its absorption, distribution, metabolism, and excretion (ADME). wur.nl For example, after administering a deuterated biphenyl compound to a rat, urine and plasma samples can be collected over time and analyzed by high-resolution mass spectrometry.

Development of Chemical Isotope Labeling Strategies for Comprehensive Glucuronidome Profiling

Glucuronidation is a major Phase II metabolic pathway that converts a wide array of xenobiotics and endogenous molecules into more water-soluble forms for excretion. nih.gov The complete set of glucuronidated metabolites in a biological system is known as the "glucuronidome." Profiling the glucuronidome is essential for understanding drug metabolism and various disease states, but it is analytically challenging due to the chemical diversity and wide concentration range of these conjugates.

A novel strategy to overcome these challenges is through chemical isotope labeling. nih.gov This approach uses a pair of light (d0) and heavy (d6), isotopically-coded derivatization reagents that specifically react with the carboxylic acid group present on the glucuronic acid moiety of all glucuronide conjugates. nih.gov

The key steps and advantages of this strategy are:

Universal Labeling : The reagent targets the glucuronic acid part of the molecule, meaning it can label all glucuronide metabolites regardless of the structure of the parent compound (the aglycone).

Isotopic Signature : Samples are derivatized with either the light or heavy reagent, or a 1:1 mixture. In the mass spectrum, every glucuronide appears as a characteristic doublet with a specific mass difference (e.g., 6.037 Da), making them easy to identify in a complex sample. nih.gov

Enhanced Sensitivity : The derivatization tag often improves the ionization efficiency of the metabolites, leading to a significant increase in detection sensitivity—in some cases by 3 to 55-fold. nih.gov

Confident Identification : In addition to the precursor ion doublet, the labeled glucuronides produce unique fragment ions in MS/MS analysis. This "dual-filtering" approach, based on both the precursor mass difference and the diagnostic fragment ions, allows for highly confident and comprehensive profiling of the glucuronidome. nih.gov

This powerful technique enables researchers to capture a global snapshot of glucuronidation activity, revealing changes in metabolic pathways associated with disease or in response to xenobiotic exposure.

Integration of this compound in Dual-Filtering Mass Spectrometry Approaches

The precise quantification of metabolites in complex biological matrices, such as plasma, urine, or tissue homogenates, is frequently complicated by matrix effects—the suppression or enhancement of ion signal caused by co-eluting endogenous components. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the target analyte is the gold standard for correcting these effects. This compound is an ideal SIL-IS for its non-labeled counterpart, 4-Biphenylyl Glucuronide.

In dual-filtering mass spectrometry, most commonly performed using a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, both a precursor ion and a specific product ion are selected. This two-stage filtering provides exceptional selectivity and sensitivity. The integration of this compound into this workflow involves monitoring at least two specific MRM transitions simultaneously: one for the native analyte and one for the SIL-IS.

Analyte Transition: The instrument is set to isolate the precursor ion of 4-Biphenylyl Glucuronide (e.g., the deprotonated molecule [M-H]⁻ at m/z 345.1) in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (e.g., the deprotonated 4-Hydroxybiphenyl aglycone at m/z 169.1) is selected in the third quadrupole (Q3) for detection.

Internal Standard Transition: Concurrently, the instrument monitors the transition for this compound. Due to the five deuterium atoms on the biphenyl ring, its mass is shifted by +5 Da. The precursor ion [M-H]⁻ is isolated at m/z 350.1, fragmented, and the corresponding deuterated aglycone fragment at m/z 174.1 is detected.

Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same behavior during sample extraction, chromatographic separation, and ionization. Any loss of analyte during sample preparation or any ion suppression/enhancement in the MS source will affect the SIL-IS to a proportional degree. The final concentration of the analyte is calculated from the ratio of the analyte peak area to the SIL-IS peak area. This ratiometric approach effectively cancels out variations, leading to highly accurate and precise quantification.

The table below details the typical MRM parameters used in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of 4-Biphenylyl Glucuronide and its deuterated internal standard.

Table 1. Example MRM Parameters for Quantification Using this compound
CompoundRoleIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
4-Biphenylyl GlucuronideAnalyteESI-345.1169.1-20Quantifier
This compoundInternal StandardESI-350.1174.1-20Quantifier (IS)

Structural Elucidation of Glucuronide Conjugates Using Advanced Spectroscopic Techniques in Research

Beyond its role in quantification, this compound serves as an invaluable reference compound for the structural elucidation of novel or unknown glucuronide conjugates. The process of identifying a metabolite requires piecing together evidence from various spectroscopic techniques, and having a well-characterized, isotopically labeled model compound provides a clear roadmap for this discovery process.

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide mass measurements with high accuracy (<5 ppm error). When analyzing an unknown metabolite, HRMS can determine its elemental formula. For a suspected glucuronide, the mass difference between the parent drug and the metabolite should correspond to the addition of a glucuronic acid moiety (C₆H₈O₆, mass = 176.0321 Da). The known accurate mass of this compound can be used to calibrate the instrument and confirm the expected mass shifts associated with both glucuronidation and deuteration.

Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of a molecule is a structural fingerprint. Glucuronides exhibit characteristic fragmentation pathways.

Characteristic Neutral Loss: The most prominent fragmentation is the cleavage of the glycosidic bond, resulting in a neutral loss of 176.0321 Da (the glucuronic acid residue). A Neutral Loss Scan (NLS) on a QqQ or Q-TOF instrument can selectively detect all compounds in a sample that exhibit this loss, providing a powerful screening tool for glucuronides.

Diagnostic Fragment Ions: The fragmentation of the glucuronic acid moiety itself produces diagnostic ions, such as m/z 113, 85, and 75 in negative ion mode. The presence of these ions in an MS/MS spectrum strongly suggests a glucuronide structure.

The deuterium label in this compound is instrumental in confirming fragmentation pathways. When its MS/MS spectrum is compared to that of the non-labeled analog, the +5 Da mass shift is retained on the aglycone fragment (m/z 174.1 vs. 169.1), while the fragments from the glucuronic acid part (m/z 113, etc.) remain at their original mass. This definitively proves which fragments originate from which part of the molecule, a principle that can be applied to decipher the more complex spectra of unknown metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides connectivity information, NMR provides the definitive, unambiguous 3D structure, including the exact site of conjugation. For glucuronides, the anomeric proton (H-1') of the glucuronic acid moiety is a key diagnostic signal in ¹H NMR, typically appearing as a doublet around δ 4.5-5.5 ppm. Comparing the NMR spectrum of a parent drug with its glucuronide metabolite reveals shifts in signals for protons and carbons adjacent to the new glycosidic bond, confirming the attachment site. This compound can be used as a reference standard to exemplify these characteristic shifts. The absence of certain aromatic proton signals in its ¹H NMR spectrum, compared to its non-labeled analog, also serves to confirm the position of the deuterium labels.

The table below summarizes the key spectroscopic features of 4-Biphenylyl Glucuronide, which serve as a reference for identifying related structures.

Table 2. Reference Spectroscopic Data for Structural Elucidation of Glucuronide Conjugates
TechniqueParameterObserved Value / FeatureSignificance in Structural Elucidation
HRMS (ESI-)Accurate Mass [M-H]⁻345.1034Confirms elemental formula C₁₈H₁₇O₇⁻.
MS/MS (ESI-)Neutral Loss-176.0321 DaCharacteristic loss of glucuronic acid; primary screen for glucuronides.
MS/MS (ESI-)Major Fragment Ionm/z 169.0608Identifies the aglycone (4-Hydroxybiphenyl).
MS/MS (ESI-)Diagnostic Fragment Ionm/z 113.0244Confirms the presence of the glucuronic acid moiety (C₅H₅O₄⁻).
¹H NMRAnomeric Proton (H-1')~ δ 5.0 ppm (doublet)Confirms β-linkage of the O-glucuronide.

Future Directions and Emerging Research Avenues

Computational Modeling and In Silico Prediction of Glucuronidation Sites and Enzyme Interactions

The prediction of a drug candidate's metabolic fate is a critical and cost-intensive part of pharmaceutical development. oup.com Glucuronidation, a key phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the elimination of many drugs. annualreviews.orgnih.gov The ability to accurately predict which sites on a molecule will undergo glucuronidation can significantly streamline the drug discovery process. oup.com

In silico models are emerging as a powerful alternative to traditional experimental techniques for predicting UGT-mediated metabolism. annualreviews.orgnih.gov These computational approaches utilize machine learning algorithms and graph neural networks to identify potential UGT substrates and their specific sites of metabolism (SOMs). nih.govnih.gov Early models focused on kinetic constants and were often limited to homologous series of substrates, relating glucuronidation rates to properties like lipophilicity and electronics. oup.com More advanced models now incorporate a wider range of molecular descriptors, including quantum chemical (QC) parameters that describe atomic and molecular reactivity. oup.comoup.com

The mechanism of glucuronidation involves a nucleophilic attack by the substrate on the cofactor, making descriptors that capture the nature of the nucleophilic atom (typically oxygen or nitrogen) crucial for accurate predictions. oup.com Researchers have developed models for specific functional groups prone to glucuronidation, such as aliphatic and aromatic hydroxyls, carboxylic acids, and amino nitrogens. oup.comoup.com For instance, three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like CoMFA and CoMSIA have been successfully used to predict the substrate selectivity of specific UGT isoforms, such as UGT1A9, for a diverse range of phenolic compounds. tdl.orgnih.gov

Despite these advancements, challenges remain. The significant overlap in substrate specificity among different UGT isoforms makes developing isoform-specific models difficult. oup.com Future research will likely focus on developing more sophisticated artificial intelligence (AI) and consensus models that combine multiple machine learning and graph neural network methods to improve predictive accuracy and stability. nih.govanr.frresearchgate.net These next-generation tools will provide a more comprehensive framework for predicting and optimizing the metabolic profiles of new drug candidates. nih.gov

High-Throughput Screening Methodologies for UGT Activity and Inhibitor Discovery Utilizing Deuterated Substrates

High-throughput screening (HTS) is an essential tool in drug discovery for rapidly assessing the activity and inhibition of metabolic enzymes like UGTs. mdpi.comh1.co The development of robust and efficient HTS assays for UGTs is crucial for identifying potential drug-drug interactions and for characterizing the metabolic profiles of new chemical entities. researchgate.netxenotech.com

Several HTS methods for UGT activity have been developed, each with its own advantages and limitations. mdpi.com Fluorescence-based assays are a popular choice due to their sensitivity and suitability for automation. researchgate.netmdpi.comresearchgate.net One such assay monitors the increase in fluorescence that occurs upon the glucuronidation of a specific probe substrate, like 1-naphthol (B170400) for UGT1A6. researchgate.net Another approach detects the release of UDP, a universal by-product of the glucuronidation reaction, using a coupled enzyme system that generates a luminescent or fluorescent signal. mdpi.commdpi.com This method is particularly versatile as it is independent of the acceptor molecule's properties. mdpi.com

The use of deuterated substrates, such as 4-Biphenylyl-d5 Glucuronide, in HTS assays offers several advantages. The deuterium (B1214612) label provides a unique mass signature that allows for highly specific and sensitive detection using mass spectrometry. nih.govaxios-research.com This can be particularly useful for minimizing interference from other components in the assay matrix and for accurately quantifying the formation of glucuronide metabolites. xenotech.com

Future advancements in HTS for UGTs will likely focus on the miniaturization and automation of assays to increase throughput and reduce costs. mdpi.com The development of novel, highly selective fluorescent probes for different UGT isoforms will also be a key area of research. researchgate.net Furthermore, the integration of HTS data with computational models will enable the development of more accurate predictive tools for UGT-mediated drug metabolism and inhibition. h1.co

Table 1: Comparison of High-Throughput Screening (HTS) Assays for UGT Activity

Assay TypePrincipleAdvantagesDisadvantages
Fluorescence-Based (Probe Substrate) Measures the change in fluorescence of a specific UGT substrate upon glucuronidation.High sensitivity, suitable for automation.Substrate-specific, may not be applicable to all UGT isoforms.
UDP Detection Quantifies the release of UDP, a universal by-product of glucuronidation, using a coupled enzyme reaction that produces a detectable signal.Universal for all UGTs, independent of acceptor substrate.Can be more complex and costly than direct fluorescence assays.
LC-MS/MS Directly measures the formation of the glucuronide metabolite using liquid chromatography-tandem mass spectrometry.High specificity and sensitivity, can be used with any substrate, including deuterated ones.Lower throughput than fluorescence-based assays, requires more expensive instrumentation.

Integration of Multi-Omics Data with Deuterated Glucuronide Metabolomics for Systems Biology Research

The field of systems biology aims to understand the complex interactions within biological systems by integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov The integration of metabolomics data, particularly from studies using deuterated compounds like this compound, with other omics data provides a powerful approach to unraveling the intricate network of metabolic pathways and their regulation. mdpi.combmbreports.org

Metabolomics provides a direct snapshot of the physiological state of a cell or organism, reflecting the downstream consequences of genomic, transcriptomic, and proteomic activities. mdpi.com When combined with data from these other omics layers, it can provide a more holistic understanding of biological processes. researchgate.net For example, integrating metabolomic and transcriptomic data can reveal direct correlations between changes in gene expression and alterations in metabolite levels, offering insights into the regulatory mechanisms of metabolic pathways. bmbreports.org

Deuterated glucuronide metabolomics, which involves tracing the metabolic fate of deuterium-labeled compounds, can add a dynamic dimension to these multi-omics studies. By following the incorporation of deuterium into various metabolites over time, researchers can map metabolic fluxes and quantify the turnover rates of key intermediates. researchgate.netmdpi.com This "isotopomics" approach can be particularly valuable for understanding how diseases or drug treatments impact metabolic networks. researchgate.net

Computational and statistical methods are essential for integrating and interpreting the large and complex datasets generated in multi-omics studies. nih.gov A variety of approaches are used, including correlation networks, pathway enrichment analysis, and machine learning algorithms. nih.govresearchgate.net These tools help to identify meaningful patterns and relationships between different omics data types, ultimately leading to a more comprehensive understanding of the biological system under investigation. researchgate.net

Future research in this area will focus on developing more sophisticated computational tools and workflows for multi-omics data integration. nih.gov There is also a need for more comprehensive open-source resources that provide validated relationships between different omics types, biological pathways, and diseases. nih.gov The continued application of these integrated approaches, particularly those incorporating data from deuterated metabolite studies, holds great promise for advancing our understanding of complex diseases and for the development of new therapeutic strategies.

Innovations in Deuterated Compound Synthesis for Targeted Metabolic Research Probes

The synthesis of deuterated compounds is a cornerstone of modern metabolic research, providing essential tools for elucidating metabolic pathways, quantifying drug metabolism, and serving as internal standards in analytical studies. acs.orgclearsynth.com The strategic placement of deuterium atoms within a molecule can have a significant impact on its metabolic fate, a phenomenon known as the kinetic isotope effect. researchgate.net This effect can be harnessed to improve the metabolic stability of drugs, reduce the formation of toxic metabolites, and probe the mechanisms of metabolic reactions. researchgate.netnih.govjuniperpublishers.com

Traditionally, the synthesis of deuterated compounds has often involved multi-step processes and the use of expensive deuterated starting materials. acs.org However, recent innovations are making the synthesis of these valuable research probes more efficient and cost-effective. nih.gov Late-stage deuteration, where deuterium is introduced into a molecule in the final steps of the synthesis, is a particularly attractive approach as it avoids the need to carry the isotopic label through a lengthy synthetic sequence. acs.org

A variety of methods for late-stage deuteration have been developed, including hydrogen isotope exchange reactions catalyzed by metal catalysts. acs.organr.fr These methods allow for the regioselective incorporation of deuterium atoms into specific positions of a molecule, providing precise control over the labeling pattern. anr.fr Other innovative approaches include the use of deuterated solvents like D2O as the deuterium source, which is a relatively inexpensive and readily available reagent. juniperpublishers.com

The development of deuterated metabolic probes is also being driven by advancements in analytical techniques like Deuterium Metabolic Imaging (DMI). nih.govisotope.com DMI is a non-invasive imaging technique that uses magnetic resonance spectroscopy to track the metabolic fate of deuterium-labeled substrates in vivo. isotope.comaacrjournals.org This has spurred the development of novel deuterated probes, such as deuterated glucose and choline, for studying metabolic processes in real-time in living organisms. mdpi.comaacrjournals.orgacs.org

The future of deuterated compound synthesis will likely see the development of even more efficient and selective methods for isotopic labeling. acs.org The use of flow chemistry, which allows for continuous and automated synthesis, is a promising avenue for the large-scale and low-cost production of deuterated compounds. anr.fr These innovations will ensure a continued supply of high-quality deuterated probes to fuel new discoveries in metabolic research. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.